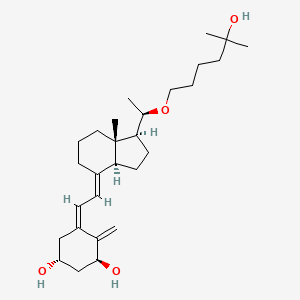

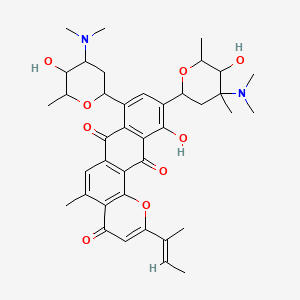

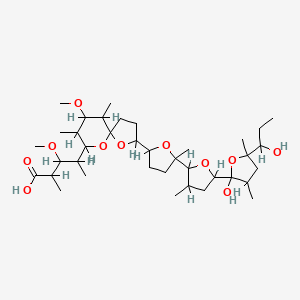

![molecular formula C24H20BrClN2O B1673704 4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine CAS No. 191034-25-0](/img/structure/B1673704.png)

4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine

Vue d'ensemble

Description

The compound “4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine” is a chemical compound with the CAS number 191034-25-0 . It is used in scientific research due to its unique molecular structure, which enables various applications, including drug discovery, materials science, and biological studies.

Physical And Chemical Properties Analysis

The molecular weight of “4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine” is 467.79 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique

Glucagon Receptor Antagonism

L-168,049 is a very potent and selective, non-competitive antagonist of the human glucagon receptor (hGR). It binds with high affinity to human GR (IC 50 = 3.7 nM), and moderate affinity to murine and canine GRs (IC 50 values are 63 and 60 nM respectively) .

Inhibition of cAMP Synthesis

L-168,049 inhibits glucagon-stimulated cAMP synthesis in CHO cells expressing the human glucagon receptor (hGR) with an IC 50 of 41 nM . It also blocks cAMP formation stimulated by glucagon in murine liver membranes .

Oral Activity

L-168,049 is orally active, which makes it a potential candidate for oral drug administration .

Selectivity

L-168,049 displays poor affinity for rat, guinea pig, and rabbit glucagon receptors, indicating its selectivity towards human, murine, and canine GRs .

In Vivo Efficacy

In the liver of L-G6pc −/- mice, Pck1 mRNA expression is decreased by half 6 h after the administration of L-168049 (50 mg/kg body; p.o.), demonstrating the efficiency of the suppression of glucagon signaling .

Potential Therapeutic Applications

Given its properties, L-168,049 could potentially be used in the treatment of conditions related to glucagon receptor activity, such as diabetes and other metabolic disorders .

Propriétés

IUPAC Name |

4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrClN2O/c1-2-13-29-23-8-5-18(25)14-20(23)21-15-22(16-3-6-19(26)7-4-16)28-24(21)17-9-11-27-12-10-17/h3-12,14-15,28H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBOWXZOLYQFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)C2=C(NC(=C2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415520 | |

| Record name | Glucagon Receptor Antagonist II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine | |

CAS RN |

191034-25-0 | |

| Record name | L-168049 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191034250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucagon Receptor Antagonist II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-168049 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY8UDT6Z37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does L-168,049 interact with the glucagon receptor and what are the downstream effects?

A1: L-168,049 binds to the human glucagon receptor in a non-competitive manner, distinct from the glucagon binding site. [1] This interaction increases the rate of glucagon dissociation from the receptor, effectively antagonizing glucagon's action. [1] Specifically, L-168,049 inhibits glucagon-stimulated adenylyl cyclase activity, a key downstream signaling pathway activated by glucagon. [1]

Q2: How does the structure of L-168,049 relate to its activity as a glucagon receptor antagonist?

A2: Studies have identified two amino acid residues in the transmembrane domains of the glucagon receptor, phenylalanine 184 and tyrosine 239, that are important for L-168,049 binding. [1] Mutations at these positions significantly reduce the affinity of L-168,049 for the receptor without affecting glucagon binding. [1] This suggests that these residues are part of the L-168,049 binding pocket and that subtle structural changes in the receptor can impact antagonist binding.

Q3: Has L-168,049 shown efficacy in any in vitro or in vivo models?

A3: Research indicates that L-168,049 effectively blocks the effects of glucagon in various experimental settings. In cellular models, L-168,049 has been shown to prevent the glucagon-mediated increase in energy expenditure markers in mature 3T3L1 adipocytes. [3] Furthermore, studies utilizing L-168,049 have revealed a role for glucagon signaling in taste perception, particularly in modulating sweet taste responsiveness. [5]

Q4: Can L-168,049 be used to treat Mahvash disease, a rare genetic disorder caused by glucagon receptor mutations?

A4: While promising, further research is needed to determine L-168,049’s therapeutic potential for Mahvash disease. Studies have shown that L-168,049 can partially rescue the trafficking and function of a pathogenic mutant glucagon receptor (P86S) in cell culture. [4] This suggests that pharmacological chaperones like L-168,049 could potentially be explored as a treatment strategy for this disease. [4]

Q5: What is the significance of the discovery of a non-peptidyl glucagon receptor antagonist like L-168,049?

A5: The development of L-168,049 represents a significant advance in glucagon receptor pharmacology. As a small molecule, non-peptidyl antagonist, L-168,049 offers potential advantages over larger peptide-based antagonists, including improved oral bioavailability and stability. [1] This opens up new possibilities for targeting the glucagon receptor for therapeutic purposes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

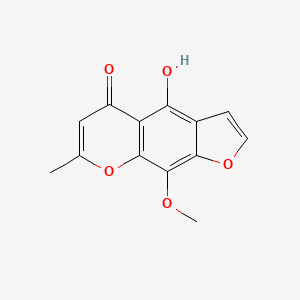

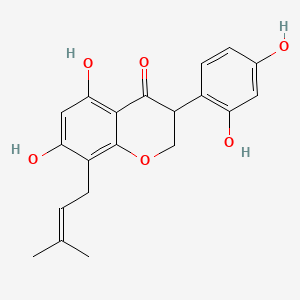

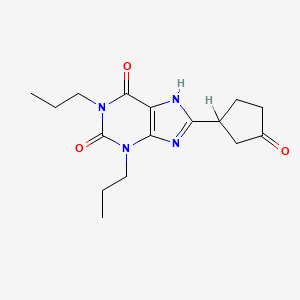

![3-{1-[6,7-Diethoxy-2-(morpholin-4-yl)quinazolin-4-yl]piperidin-4-yl}-1,6-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1673621.png)

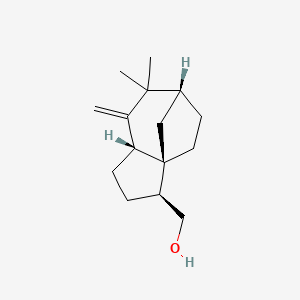

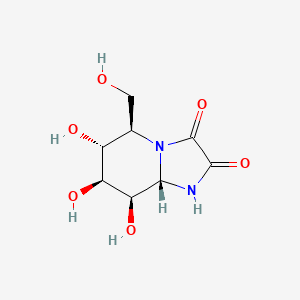

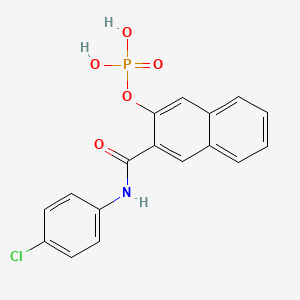

![Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1673622.png)

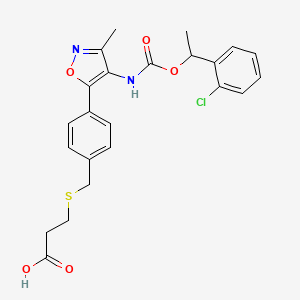

![3-(3-{4-[3-(beta-D-glucopyranosyloxy)-5-isopropyl-1Hpyrazol-4-ylmethyl]-3-methylphenoxy}propylamino)propionamide](/img/structure/B1673625.png)